molecular formula C28H58 B166375 Octacosane CAS No. 630-02-4

Octacosane

Cat. No.: B166375
CAS No.: 630-02-4
M. Wt: 394.8 g/mol
InChI Key: ZYURHZPYMFLWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 5549: n-Octacosane , is a saturated hydrocarbon with the molecular formula C28H58 . It is a straight-chain alkane containing 28 carbon atoms. This compound is commonly found in various natural sources and is used in research and industrial applications due to its unique properties .

Preparation Methods

Natural Extraction from Plant and Animal Sources

Rice Bran Wax as a Primary Feedstock

Brown rice bran wax, a byproduct of rice milling, serves as a cost-effective source of octacosanol, which can be reduced to octacosane. The process begins with solvent-based de-oiling using ethyl acetate to remove triglycerides and impurities. In a vacuum rotating thin-film evaporator, chaff wax powder undergoes hot reflux extraction at a 1:8–10 solvent-to-solid ratio for 1.5–2 hours . Ethyl acetate’s low polarity selectively dissolves fatty alcohols while excluding pigments and heavy metals, achieving a 40–60% recovery rate of refined chaff wax .

Microwave-Assisted Saponification

Saponification converts wax esters into fatty acid soaps and alcohols. Microwave irradiation (500–700 W, 10–12 minutes) accelerates this step via non-thermal effects, enhancing reaction kinetics by 30% compared to conventional heating . The resultant sodium soaps are converted to calcium soaps using calcium chloride, which are insoluble and removed via filtration. Acetone extraction isolates a mixed fatty alcohol fraction containing 10–13% octacosanol .

Molecular Distillation for Final Purification

Short-path molecular distillation separates octacosanol from higher fatty alcohols under high vacuum (20–50 Pa) and temperatures of 230–250°C. By adjusting the reflux ratio (1:5–20), octacosanol purity escalates from 40% to 95%, with a distillation yield of 85–90% . This solvent-free method avoids thermal degradation, making it environmentally sustainable.

Table 1: Key Parameters for Natural this compound Extraction

ParameterRange/ValueImpact on Yield/Purity
Ethyl acetate ratio1:8–10 (wax:solvent)Maximizes lipid removal
Microwave power500–700 WReduces saponification time
Molecular distillation T230–250°CPrevents thermal decomposition
Reflux ratio1:5–20Tunes octacosanol concentration

Chemical Synthesis Routes

Wittig Reaction-Based Synthesis

The Wittig reaction couples aldehydes and phosphonium ylides to form alkenes, which are hydrogenated to alkanes. Starting with 10-undecenoyl chloride, a Grignard reagent (e.g., octadecylmagnesium bromide) facilitates C–C bond formation, yielding 1-octacosene. Catalytic hydrogenation (Pd/C, H₂, 30 bar) saturates the double bond, producing this compound with >98% purity . This method offers precise control over chain length but requires expensive reagents like osmium tetroxide for intermediate oxidations .

Reduction of Octacosanol

Octacosanol, extracted from natural sources, undergoes reduction using lithium aluminium hydride (LiAlH₄) in anhydrous ether. The reaction proceeds at 0–5°C to mitigate side reactions, converting hydroxyl groups to hydrocarbons with 90–95% efficiency . Post-reduction purification via silica gel chromatography removes residual alcohols, yielding this compound with 99% chromatographic purity.

Table 2: Comparative Analysis of Synthesis Methods

MethodStarting MaterialYield (%)Purity (%)Cost Efficiency
Wittig reaction10-undecenoyl chloride7598Low
Octacosanol reductionNatural octacosanol9099Moderate

Advanced Purification Techniques

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ (scCO₂) at 50°C and 300 bar extracts this compound from crude waxes with 80% selectivity. The tunable density of scCO₂ enables fractionation based on chain length, reducing post-processing steps. However, high operational costs limit industrial adoption .

Crystallization from Melt

Fractional crystallization isolates this compound from mixed alkanes by cooling molten waxes at 0.5°C/min. This compound nucleates at 65–70°C, forming crystals with 85% purity. Recrystallization in hexane elevates purity to 95%, albeit with a 20% mass loss .

Environmental and Economic Considerations

Natural extraction methods generate minimal waste, as byproducts like calcium soaps find use in lubricant additives. In contrast, synthetic routes require hazardous reagents (e.g., LiAlH₄), necessitating stringent waste management. Economically, rice bran wax-derived this compound costs $50–70/kg, while synthetic variants exceed $200/kg due to reagent expenses .

Chemical Reactions Analysis

Oxidation Reactions

Octacosane undergoes oxidation under specific conditions, particularly with strong oxidizing agents. Key findings include:

Reaction with Nitric Acid

  • Process : Charring occurs upon contact with concentrated nitric acid, followed by ignition of unreacted hydrocarbon .

  • Products : Carbon dioxide (CO₂) and water (H₂O) are primary combustion products .

  • Mechanism : The reaction involves radical chain mechanisms initiated by the abstraction of hydrogen atoms from the alkane backbone.

Table 1: Oxidation Reactivity Data

ParameterValue/ObservationSource
Autoignition TemperatureNot available
Charring ThresholdObserved with HNO₃
Major ProductsCO₂, H₂O

Combustion

As a combustible hydrocarbon, this compound burns exothermically in the presence of oxygen:

Stoichiometric Reaction

C28H58+43.5O228CO2+29H2OΔH<0\text{C}_{28}\text{H}_{58}+43.5\text{O}_2\rightarrow 28\text{CO}_2+29\text{H}_2\text{O}\quad \Delta H<0

  • Fire Hazards : Produces irritating/toxic gases upon combustion .

  • Physical Properties :

    • Boiling Point : 808.9°F (431.6°C)

    • Flash Point : Not quantified but presumed combustible .

Thermal Decomposition

At elevated temperatures, this compound undergoes pyrolysis. Although direct data on this compound is limited, studies on related long-chain alkanes suggest:

  • Cracking Products : Shorter alkanes, alkenes, and hydrogen gas.

  • Temperature Sensitivity : Decomposition accelerates above 300°C, with bond cleavage favoring central carbon positions .

Chlorination Example

C28H58+Cl2UVC28H57Cl+HCl\text{C}_{28}\text{H}_{58}+\text{Cl}_2\xrightarrow{\text{UV}}\text{C}_{28}\text{H}_{57}\text{Cl}+\text{HCl}

  • Selectivity : Preferential substitution at tertiary carbon positions due to stability of radical intermediates .

Solvent Compatibility

This compound’s inertness in common organic solvents is notable:

Table 2: Solvent Interactions

SolventReactivity ObservationSource
IsooctaneNo reaction; dissolves slowly
AcetoneNo reaction
WaterInsoluble

Catalytic Reactions

Catalysts can enhance reactivity. For example, nickel or platinum catalysts facilitate hydrogenation/dehydrogenation, though specific studies on this compound are sparse.

Stability Under Extreme Conditions

  • High-Temperature Stability : Resists degradation below 120°C but decomposes rapidly above this threshold .

  • Oxidative Stability : Susceptible to peroxidation in air over prolonged periods .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C28H58\text{C}_{28}\text{H}_{58}
  • Molecular Weight : 398.71 g/mol
  • Structure : Octacosane consists of a long hydrocarbon chain, making it hydrophobic and insoluble in water. Its structure contributes to its unique properties and applications in various fields.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits moderate antioxidant activity. In a comparative study, this compound showed an IC50 value of 61.7 µg/mL in DPPH radical scavenging assays, indicating its potential as an antioxidant agent .

Wound Healing Potential

This compound has been incorporated into self-formulated creams for wound healing applications. In vivo studies showed significant improvements in wound closure rates when creams containing this compound were applied, highlighting its efficacy in promoting skin regeneration .

Emollient Properties

Due to its hydrophobic nature, this compound is used as an emollient in cosmetic formulations. It helps to improve the texture and moisture retention of products, making it a valuable ingredient in creams and lotions.

Skin Barrier Function

This compound enhances the skin barrier function by forming a protective layer that prevents moisture loss. This property is particularly beneficial in products designed for dry or sensitive skin.

Biomarker for Food Consumption

This compound has been detected in various fruits such as peaches, coconuts, and sweet cherries, suggesting its potential role as a biomarker for dietary intake .

Food ItemPresence of this compound
PeachesDetected
CoconutsDetected
Sweet CherriesDetected

Mosquitocidal Activity

Extracts containing this compound have shown mosquitocidal activity, making it a candidate for natural insect repellents . This application is particularly relevant in the development of eco-friendly pest control methods.

Study on Antioxidant and Wound Healing Properties

A study published in Molecules investigated the antioxidant and wound healing properties of this compound alongside other compounds like eicosane and naringin. The findings indicated that this compound could be effectively utilized in formulations aimed at enhancing skin health and recovery from injuries .

Application in Cosmetic Formulations

In a formulation study, this compound was used in combination with other emollients to create a cream aimed at improving skin hydration and barrier function. The results demonstrated enhanced moisture retention compared to control formulations without this compound .

Mechanism of Action

The exact mechanism of action of n-Octacosane in biological systems is not fully understood. it is believed to exert its effects through the disruption of cell membranes and induction of apoptosis in cancer cells. The compound may interact with specific molecular targets and pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

    n-Hexacosane (C26H54): A straight-chain alkane with 26 carbon atoms.

    n-Heptacosane (C27H56): A straight-chain alkane with 27 carbon atoms.

    n-Nonacosane (C29H60): A straight-chain alkane with 29 carbon atoms.

Comparison: n-Octacosane is unique among its similar compounds due to its specific chain length, which imparts distinct physical and chemical properties. For example, its melting point and boiling point are higher compared to n-Hexacosane and n-Heptacosane, making it more suitable for high-temperature applications. Additionally, its biological activity, such as antibacterial and cytotoxic effects, may differ from those of other long-chain alkanes .

Biological Activity

Octacosane, a long-chain alkane with the chemical formula C28H58C_{28}H_{58}, is a saturated hydrocarbon that has garnered attention for its potential biological activities. Found in various natural sources, including plants and waxes, this compound is primarily studied for its anti-inflammatory, analgesic, antioxidant, and wound healing properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C28H58C_{28}H_{58}
  • Molecular Weight : 398.7 g/mol
  • Structure : Linear alkane with 28 carbon atoms.

Sources of this compound

This compound is commonly extracted from:

  • Natural Waxes : Such as beeswax and plant cuticular wax.
  • Plants : Notably from the leaves of Moschosma polystachyum, where it is identified as a bioactive compound .

1. Anti-inflammatory Effects

Research has shown that this compound exhibits significant anti-inflammatory properties. In a study involving RAW264.7 macrophages and a mouse model of colitis, octacosanol (a derivative of this compound) was found to attenuate inflammation effectively . The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β.

2. Analgesic Properties

This compound has demonstrated analgesic effects in animal models. A study reported that oral administration of this compound reduced the acetic acid-induced writhing response in rats, indicating its potential to alleviate pain comparable to indomethacin, a standard analgesic .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging : this compound showed moderate scavenging activity with an IC50 value of 61.7μg/mL61.7\mu g/mL, indicating its ability to neutralize free radicals .
  • Hydroxyl Radical Scavenging : It exhibited a higher IC50 value (123.0 µg/mL) compared to eicosane (56.0 µg/mL), suggesting varying efficacy against different radicals .

4. Wound Healing Potential

In vivo studies have indicated that formulations containing this compound enhance wound healing by promoting fibroblast migration and collagen deposition . Histological analysis revealed improved tissue regeneration in treated groups compared to controls.

Case Study 1: Analgesic and Anti-inflammatory Effects

A study conducted on rats evaluated the effects of this compound alongside other hydrocarbons like eicosane and pentadecane. The results demonstrated that this compound significantly reduced pain responses and inflammatory markers, supporting its use in pain management therapies .

Case Study 2: Antioxidant Efficacy

In a comparative study assessing the antioxidant properties of various compounds, this compound was found to have moderate activity but was less effective than ascorbic acid and naringin in scavenging free radicals . This highlights its potential as a supplementary antioxidant agent rather than a primary one.

Toxicity Assessment

Toxicity studies involving oral administration of this compound at doses up to 1000mg/kg1000mg/kg showed no significant adverse effects in rats over a 14-day period, indicating a favorable safety profile for further therapeutic applications .

Q & A

Basic Research Questions

Q. How is octacosane synthesized and purified for laboratory use?

this compound is typically synthesized via catalytic hydrogenation of unsaturated hydrocarbons (e.g., octacosene) or isolated from natural sources like plant waxes. Purification involves recrystallization using solvents such as hexane or cyclohexane, followed by vacuum sublimation to remove low-molecular-weight impurities. High-performance liquid chromatography (HPLC) or column chromatography may further refine purity. Validation requires gas chromatography (GC) with flame ionization detection (FID) to confirm >99% purity .

Q. What analytical techniques are used to characterize this compound purity and structure?

  • Gas Chromatography (GC): Used with non-polar columns (e.g., SLB®-5ms) to separate and quantify this compound from homologs (e.g., hexacosane, triacontane). Retention time and peak area ratios verify purity .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure by identifying methylene (-CH₂-) and terminal methyl (-CH₃) groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (394.76 g/mol) and isotopic patterns .

Q. What are the key thermodynamic properties of this compound relevant to experimental design?

  • Melting Point: Ranges from 331.41 K to 334.70 K depending on polymorphic phase (e.g., metastable vs. stable crystals). Controlled heating rates (e.g., 1–2 K/min) minimize discrepancies .
  • Thermal Expansion: Coefficient of 0.0007 K⁻¹ (measured via dilatometry), critical for designing phase transition studies .
  • Vapor Pressure: Negligible at room temperature (<0.1 Pa at 298 K), requiring vacuum systems for sublimation experiments .

Advanced Research Questions

Q. How does this compound interact with biological systems in metabolic studies?

Studies using Sprague-Dawley (SD) rats show octacosanol (a derivative) modulates glycogen synthase (GS) gene expression in liver and muscle tissues. Methodologies include:

  • Fluorescent Quantitative PCR: To measure GS mRNA levels post-administration.
  • Hormonal Assays: ELISA kits quantify epinephrine and glucagon secretion changes.
  • Dose-Response Analysis: Optimal doses (e.g., 10–20 mg/kg/day) improve feed conversion ratios without hepatotoxicity .

Q. What methodologies are used to study phase transitions of this compound under varying conditions?

  • Differential Scanning Calorimetry (DSC): Identifies polymorphic transitions (e.g., solid-solid phase changes at 331–334 K) with controlled cooling/heating rates .
  • X-ray Diffraction (XRD): Resolves crystal lattice structures (e.g., orthorhombic vs. hexagonal packing) during phase shifts .
  • High-Pressure Experiments: Diamond anvil cells (DACs) assess phase stability under >1 GPa, relevant to geochemical simulations .

Q. How can contradictions in reported melting points of this compound be resolved?

Discrepancies arise from impurities, polymorphic phases, and measurement techniques. To mitigate:

  • Standardized Protocols: Use DSC with calibration standards (e.g., indium) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Metastability Tests: Anneal samples at sub-melting temperatures to stabilize dominant crystalline phases .
  • Interlaboratory Comparisons: Cross-validate results using identical reference materials (e.g., NIST-certified this compound) .

Properties

IUPAC Name

octacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYURHZPYMFLWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58
Record name N-OCTACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058639
Record name Octacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Waxy hydrocarbon, insoluble in water., Waxy solid; [CAMEO] White powder; [MSDSonline]
Record name N-OCTACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octacosane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8390
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

808.9 °F at 760 mmHg (NTP, 1992), 432 °C
Record name N-OCTACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Octacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble in water, Miscible with acetone, soluble in benzene, chloroform
Record name n-Octacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8067 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8067 g/cu cm at 20 °C
Record name N-OCTACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Octacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

1.6X10-9 mm Hg at 25 (extrapolated)
Record name n-Octacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Monoclinic or orthorhombic crystals from benzene, alcohol

CAS No.

630-02-4
Record name N-OCTACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octacosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octacosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OCTACOSANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octacosane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octacosane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTACOSANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFF49836P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Octacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Octacosane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061868
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148.1 °F (NTP, 1992), 61.3 °C
Record name N-OCTACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Octacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.